5,5-Dimethyl-4,5-dihydro-1,3-thiazole
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Overview
Description
5,5-Dimethyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its presence in various natural products and its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-4,5-dihydro-1,3-thiazole can be synthesized through several methods. One common method involves the reaction of methyl-α-bromoethyl ketone with thioamides . Another method includes the oxidation of 2-mercaptothiazoles with hydrogen peroxide in an aqueous solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Thiazoles: Formed through substitution reactions.
Scientific Research Applications
5,5-Dimethyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its aromaticity allows it to participate in π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a similar structure but without the dimethyl and dihydro modifications.
Thiazolidine: An analogue with no double bonds.
Oxazoline: An analogue with oxygen in place of sulfur.
Uniqueness
5,5-Dimethyl-4,5-dihydro-1,3-thiazole is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethyl groups and the dihydro configuration enhances its stability and reactivity compared to its analogues .
Properties
CAS No. |
88283-57-2 |
---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
5,5-dimethyl-4H-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3 |
InChI Key |
CGWAQZQRRWLHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CS1)C |
Origin of Product |
United States |
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